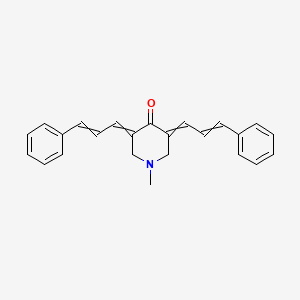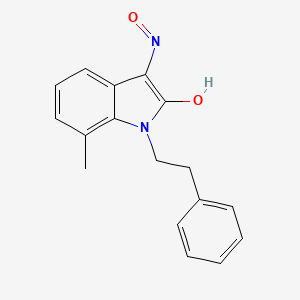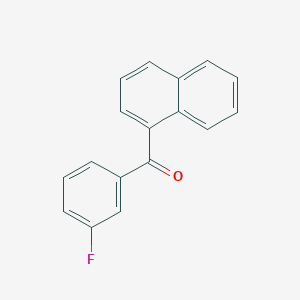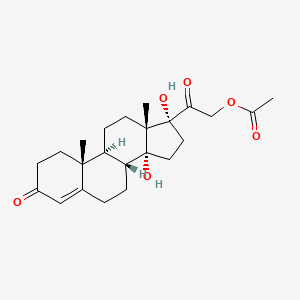
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- is a synthetic organic compound with the molecular formula C24H23NO It is a derivative of piperidinone, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
The synthesis of 4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- typically involves the reaction of 1-methyl-4-piperidone with benzaldehyde. This reaction proceeds via a Michael addition followed by intramolecular O-cyclization/elimination sequential reactions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the addition and cyclization steps. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of spiropiperidine rings.
Applications De Recherche Scientifique
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to certain pharmacologically active compounds, it is explored for drug development. Its derivatives may serve as lead compounds for the design of new medications.
Mécanisme D'action
The mechanism of action of 4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .
Comparaison Avec Des Composés Similaires
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- can be compared with other similar compounds, such as:
- 1-Methyl-3,5-bis(2-methylbenzylidene)-4-piperidone
- 1-Ethyl-3,5-bis(3-phenyl-2-propenylidene)-4-piperidone
- 1-Methyl-3,5-bis(1-naphthylmethylene)-4-piperidone
- 1-Isopropyl-3,5-bis(3-phenyl-2-propenylidene)-4-piperidone
These compounds share a similar piperidinone core structure but differ in their substituents, leading to variations in their chemical and biological properties
Propriétés
Numéro CAS |
4332-80-3 |
|---|---|
Formule moléculaire |
C24H23NO |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3,5-dicinnamylidene-1-methylpiperidin-4-one |
InChI |
InChI=1S/C24H23NO/c1-25-18-22(16-8-14-20-10-4-2-5-11-20)24(26)23(19-25)17-9-15-21-12-6-3-7-13-21/h2-17H,18-19H2,1H3 |
Clé InChI |
UZMNXCUMVFUXQA-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B14157834.png)
![7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B14157838.png)
![9,10-Dimethoxy-2-(3-methylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14157839.png)


![[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14157853.png)
![ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate](/img/structure/B14157864.png)
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]acetamide](/img/structure/B14157875.png)

![1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14157890.png)
![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)

